Cas no 1214337-72-0 (3-amino-5-phenylbenzonitrile)

3-amino-5-phenylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-amino-5-cyanobiphenyl
- 3-amino-5-phenylbenzonitrile
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- MDL: MFCD14698685
- Inchi: 1S/C13H10N2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8H,15H2
- InChI Key: RWMYOBYVUCTBKQ-UHFFFAOYSA-N
- SMILES: NC1=CC(C#N)=CC(=C1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 247
- XLogP3: 2.6
- Topological Polar Surface Area: 49.8
3-amino-5-phenylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001474-1g |
3-Amino-5-cyanobiphenyl |
1214337-72-0 | 97% | 1g |
$1549.60 | 2023-09-04 | |
Enamine | EN300-25121192-10.0g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 10.0g |
$5283.0 | 2024-06-19 | |
Enamine | EN300-25121192-0.5g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 0.5g |
$959.0 | 2024-06-19 | |
1PlusChem | 1P028C3D-250mg |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 250mg |
$813.00 | 2023-12-25 | |
1PlusChem | 1P028C3D-2.5g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 2.5g |
$3039.00 | 2023-12-25 | |
1PlusChem | 1P028C3D-10g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 10g |
$6592.00 | 2023-12-25 | |
1PlusChem | 1P028C3D-500mg |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 500mg |
$1248.00 | 2023-12-25 | |
Enamine | EN300-25121192-1.0g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 1.0g |
$1229.0 | 2024-06-19 | |
Enamine | EN300-25121192-0.25g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 0.25g |
$607.0 | 2024-06-19 | |
Enamine | EN300-25121192-0.1g |
3-amino-5-phenylbenzonitrile |
1214337-72-0 | 91% | 0.1g |
$426.0 | 2024-06-19 |
3-amino-5-phenylbenzonitrile Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on 3-amino-5-phenylbenzonitrile
Recent Advances in the Study of 3-amino-5-phenylbenzonitrile (CAS: 1214337-72-0) in Chemical Biology and Pharmaceutical Research
3-amino-5-phenylbenzonitrile (CAS: 1214337-72-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 3-amino-5-phenylbenzonitrile is its role as a building block for the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of 3-amino-5-phenylbenzonitrile exhibit potent inhibitory activity against several oncogenic kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of compounds based on 3-amino-5-phenylbenzonitrile, which showed promising activity against EGFR and HER2 kinases, both of which are implicated in various cancers.
In addition to its applications in oncology, 3-amino-5-phenylbenzonitrile has also been investigated for its potential in neurological disorders. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The findings suggested that 3-amino-5-phenylbenzonitrile derivatives could serve as lead compounds for the development of new treatments for depression and Parkinson's disease. The study highlighted the compound's favorable pharmacokinetic properties, including good blood-brain barrier penetration and metabolic stability.
The chemical synthesis and optimization of 3-amino-5-phenylbenzonitrile have also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives with high purity and yield. A 2022 paper in Organic Process Research & Development detailed a novel catalytic process for the synthesis of 3-amino-5-phenylbenzonitrile, which significantly reduced the use of hazardous reagents and improved the overall sustainability of the production process. These developments are expected to facilitate the large-scale production of the compound for further preclinical and clinical studies.
Despite the promising results, challenges remain in the development of 3-amino-5-phenylbenzonitrile-based therapeutics. Issues such as off-target effects, toxicity, and formulation stability need to be addressed in future studies. However, the compound's unique chemical structure and biological activity profile make it a valuable candidate for further investigation. Ongoing research is expected to uncover new applications and optimize its therapeutic potential.
In conclusion, 3-amino-5-phenylbenzonitrile (CAS: 1214337-72-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition and neurological modulation, coupled with advances in synthetic chemistry, position it as a compound of significant interest for future drug development. Continued research efforts will be essential to fully realize its potential and translate these findings into clinically viable therapies.
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